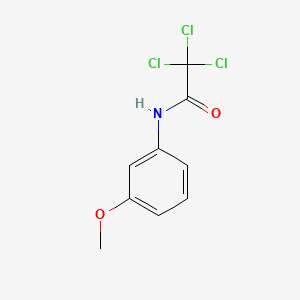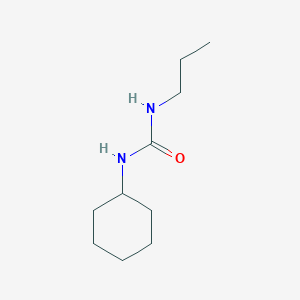
N-cyclohexyl-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-propylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a propyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-propylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with propyl isocyanate. The reaction typically occurs in a non-polar solvent such as toluene, under mild conditions, to yield the desired urea derivative .
Another method involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. In this two-step process, cyclohexylamine reacts with chlorocarbonylsulfenyl chloride to form an intermediate, which then reacts with propylamine to produce N-cyclohexyl-N’-propylurea .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-propylurea often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-propylurea oxides, while reduction can produce N-cyclohexyl-N’-propylamines .
Scientific Research Applications
N-cyclohexyl-N’-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-propylurea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epoxide hydrolases by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides. This inhibition is crucial in reducing the mutagenicity of certain epoxide compounds .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-decylurea: Similar in structure but with a longer alkyl chain, leading to different physical and chemical properties.
N-cyclohexyl-N’-phenylurea: Contains a phenyl group instead of a propyl group, which affects its reactivity and applications.
Uniqueness
N-cyclohexyl-N’-propylurea is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments. Its specific structure allows for selective inhibition of certain enzymes, distinguishing it from other urea derivatives .
Properties
CAS No. |
2032-68-0 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-cyclohexyl-3-propylurea |
InChI |
InChI=1S/C10H20N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) |
InChI Key |
GRLSYRNKNDLBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




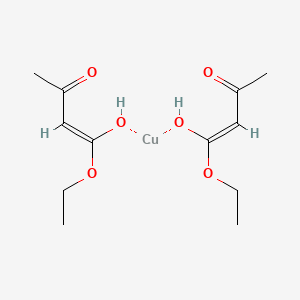


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)

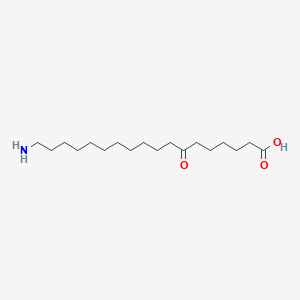

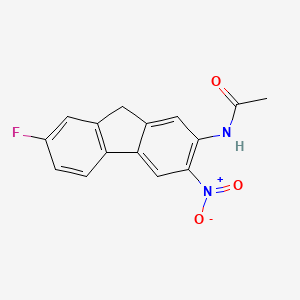

![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

